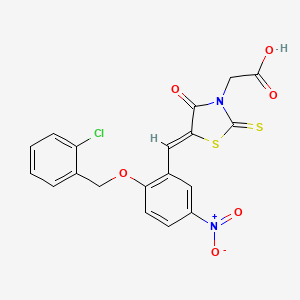

(Z)-2-(5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-(5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C19H13ClN2O6S2 and its molecular weight is 464.89. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Rhodanine-3-acetic acid derivatives, structurally similar to the compound , have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have shown significant activity against various mycobacteria, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) demonstrating promising antimicrobial properties. The highest activity was observed in derivatives against non-tuberculous mycobacteria and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential use in combating antibiotic-resistant bacteria (Krátký, Vinšová, & Stolaříková, 2017).

Aldose Reductase Inhibition

Another significant application of thioxothiazolidin derivatives is their role as aldose reductase inhibitors, which are crucial for managing complications associated with diabetes. These compounds have been found to be potent inhibitors of aldose reductase (ALR2), with some derivatives being more effective than the clinically used inhibitor epalrestat. This suggests their potential for development into therapeutic agents for diabetic complications (Kučerová-Chlupáčová et al., 2020).

Anticancer and Antiangiogenic Effects

The thioxothiazolidin-4-one derivatives have also been explored for their anticancer and antiangiogenic effects. These studies have demonstrated the potential of such compounds to inhibit tumor growth and tumor-induced angiogenesis in mouse models, indicating a promising avenue for anticancer therapy development (Chandrappa et al., 2010).

Fluorescent Chemical Sensors

Derivatives of thioxothiazolidin have shown promise as fluorescent chemical sensors for metal ions, such as Co2+. This specificity could be utilized in developing sensitive and selective probes for detecting metal ions in various environmental and biological contexts (Li Rui-j, 2013).

Synthesis and Evaluation of Biological Activities

The synthesis of various derivatives has led to the discovery of compounds with significant biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. These findings underscore the versatility of thioxothiazolidin derivatives in pharmaceutical development and their potential for treating a wide range of conditions (PansareDattatraya & Devan, 2015).

Propiedades

IUPAC Name |

2-[(5Z)-5-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O6S2/c20-14-4-2-1-3-11(14)10-28-15-6-5-13(22(26)27)7-12(15)8-16-18(25)21(9-17(23)24)19(29)30-16/h1-8H,9-10H2,(H,23,24)/b16-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPKEZUIXWDLBG-PXNMLYILSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)N(C(=S)S3)CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2803403.png)

![1-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2803405.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2803406.png)

![2-[(3-Chloropropanoyl)amino]benzoic acid](/img/structure/B2803412.png)

![6-fluoro-4-(4-methoxy-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2803413.png)

![2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2803415.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2803417.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2803418.png)

![Carbamic acid, N-3H-imidazo[4,5-c]pyridin-4-yl-, 1,1-dimethylethyl ester](/img/structure/B2803419.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide](/img/structure/B2803425.png)